3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-3-METHYL-1-(3-METHYLPHENYL)UREA
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Overview
Description
3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(3-methylphenyl)urea is a complex organic compound featuring a urea backbone with various functional groups, including a chlorophenyl group, an oxadiazole ring, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(3-methylphenyl)urea typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Urea Backbone: The urea backbone is formed by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(3-methylphenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a pharmaceutical agent due to its unique structure and functional groups.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 3-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(3-methylphenyl)urea involves its interaction with specific molecular targets. The oxadiazole ring and chlorophenyl group may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,1-dimethylurea: A related compound with a similar urea backbone but different substituents.
1-(4-Chlorophenyl)-3-(4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl)urea: Another compound with a thiazole ring instead of an oxadiazole ring.
Uniqueness
3-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-1-(3-methylphenyl)urea is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and potentially useful in various applications.
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-3-(3-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-4-3-5-15(10-12)20-18(24)23(2)11-16-21-17(22-25-16)13-6-8-14(19)9-7-13/h3-10H,11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINXEOUWYZTYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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